molecular formula C18H16N2O3S B5705794 N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide

N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B5705794
M. Wt: 340.4 g/mol
InChI Key: PFUOTJHKSUDKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide, commonly known as MB-2F, is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MB-2F belongs to the class of benzofuran derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of MB-2F is not fully understood. However, it is believed that MB-2F exerts its pharmacological effects by modulating various signaling pathways involved in inflammation and carcinogenesis. MB-2F has been shown to inhibit the expression of COX-2 and iNOS, two key enzymes involved in the inflammatory response. Additionally, MB-2F has been shown to inhibit the activation of STAT3, a transcription factor that plays a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
MB-2F has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that MB-2F can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, MB-2F has been shown to reduce the production of reactive oxygen species and inhibit the activation of NF-κB, a key regulator of the inflammatory response. In vivo studies have demonstrated that MB-2F can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of MB-2F is its relatively simple synthesis process, which makes it easy to produce in a laboratory setting. Additionally, MB-2F has been shown to exhibit potent pharmacological effects in preclinical models, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of MB-2F is the lack of clinical data available to support its safety and efficacy in humans. Further studies are needed to determine the optimal dosage and potential side effects of MB-2F.

Future Directions

There are several future directions for the research on MB-2F. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of MB-2F in humans. Finally, the development of novel analogs of MB-2F with improved pharmacological properties may lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of MB-2F involves the reaction of 3-methoxyaniline with carbon disulfide to form 3-methoxyphenyl isothiocyanate, which is then reacted with 3-methyl-2-benzofuran-1,4-dione to produce the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

MB-2F has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. In vitro studies have demonstrated that MB-2F can induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. Additionally, MB-2F has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of the inflammatory response.

properties

IUPAC Name

N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-14-8-3-4-9-15(14)23-16(11)17(21)20-18(24)19-12-6-5-7-13(10-12)22-2/h3-10H,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUOTJHKSUDKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

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